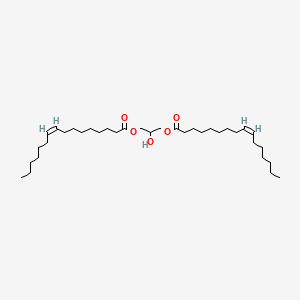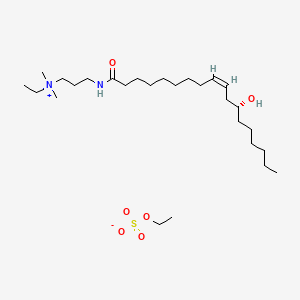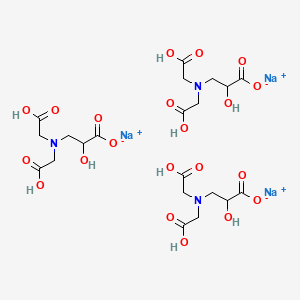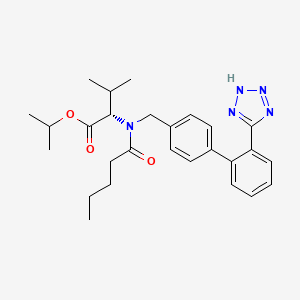![molecular formula C14H15Cl2NaO5 B570606 Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate CAS No. 23146-73-8](/img/structure/B570606.png)
Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate, commonly referred to as DCMBA, is a synthetic compound used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water. DCMBA is a versatile compound that has been used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a stabilizer in the production of polymers.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate involves the condensation of 2,3-dichloro-4-hydroxyacetophenone with 2-(methoxymethyl)butyryl chloride followed by the reaction of the resulting product with sodium chloroacetate.
Starting Materials
2,3-dichloro-4-hydroxyacetophenone, 2-(methoxymethyl)butyryl chloride, sodium chloroacetate
Reaction
Step 1: Condensation of 2,3-dichloro-4-hydroxyacetophenone with 2-(methoxymethyl)butyryl chloride in the presence of a base such as triethylamine or pyridine to form 2-(2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy)acetophenone., Step 2: Reaction of the product from step 1 with sodium chloroacetate in the presence of a base such as sodium hydroxide or potassium carbonate to form Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate.
Aplicaciones Científicas De Investigación
DCMBA has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a stabilizer in the production of polymers. It has also been used in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. In addition, DCMBA has been used in the development of new materials, such as nanomaterials, and in the study of enzyme kinetics.
Mecanismo De Acción
DCMBA works by forming a complex with a target molecule or enzyme. This complex is then broken down by the enzyme, releasing the DCMBA and allowing it to interact with other molecules in the system. The DCMBA then binds to the target molecule or enzyme, forming a new complex that is more stable than the original one. This complex can then be further broken down, releasing the DCMBA and allowing it to interact with other molecules in the system.
Efectos Bioquímicos Y Fisiológicos
DCMBA has been studied for its effects on various biochemical and physiological processes. In studies, DCMBA has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. In addition, DCMBA has been shown to modulate the activity of certain hormones and to affect the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMBA is a versatile compound that has many advantages for laboratory experiments. It is easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has low volatility. However, DCMBA is not suitable for use in the production of polymers, as it can cause the polymer to degrade over time.
Direcciones Futuras
There are many potential future directions for DCMBA. It could be used in the development of new materials, such as nanomaterials, and in the study of enzyme kinetics. In addition, it could be used to study the effects of various hormones and to explore the effects of gene expression. Finally, it could be used in the development of new pharmaceuticals, pesticides, and dyes.
Propiedades
IUPAC Name |
sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O5.Na/c1-3-8(6-20-2)14(19)9-4-5-10(13(16)12(9)15)21-7-11(17)18;/h4-5,8H,3,6-7H2,1-2H3,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFXAYDXOCKKOW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3-Dichloro-4-[2-(methoxymethyl)butyryl]phenoxy]aceticAcidSodiumSalt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethyl-7-methylthieno[2,3-c]pyridine](/img/structure/B570529.png)
![N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B570532.png)




![1-((2S,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570546.png)